molecular formula W99 B1168352 Filgrastim CAS No. 121181-53-1

Filgrastim

Número de catálogo B1168352
Número CAS: 121181-53-1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Filgrastim, a recombinant human granulocyte colony-stimulating factor (G-CSF), plays a crucial role in hematopoiesis by stimulating the proliferation, differentiation, and activation of neutrophil progenitor cells. It is identical to natural human G-CSF except for an N-terminal methionine residue and the absence of glycosylation. Its primary application has been in treating various neutropenic conditions, enhancing neutrophil recovery, and reducing morbidity in patients under chemotherapy or those with severe chronic neutropenia, including Kostmann's syndrome and cyclic neutropenia. The most common adverse effect noted is mild to moderate medullary bone pain, which can typically be managed with simple analgesics without discontinuing treatment (Frampton, Lee, & Faulds, 2012).

Synthesis Analysis

This compound synthesis involves recombinant DNA technology, where the human G-CSF gene is inserted into the appropriate expression vector and expressed in a bacterial system. This process yields a non-glycosylated protein, which is structurally similar to the natural human G-CSF except for the addition of an N-terminal methionine residue due to the expression in E. coli. This technological achievement has enabled the large-scale production of this compound for therapeutic use, demonstrating its critical role in supporting chemotherapy treatments and managing conditions of neutropenia (Welte et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the absence of glycosylation and the presence of an N-terminal methionine residue. These differences from endogenous G-CSF do not affect its biological activity. This compound binds to the G-CSF receptor on neutrophil progenitor cells, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival, essential for effective neutrophil production and function. The structural analysis of this compound has been crucial in understanding its interaction with the G-CSF receptor and its subsequent pharmacodynamic effects (Krzyzanski et al., 2010).

Chemical Reactions and Properties

This compound's primary chemical property is its ability to bind specifically to the G-CSF receptor, a process that is central to its mechanism of action. This interaction stimulates the JAK-STAT signaling pathway, leading to the transcription of genes involved in the proliferation and differentiation of neutrophils. The recombinant nature of this compound means that it is produced through a bacterial expression system, leading to a product that is not glycosylated, unlike the naturally occurring human G-CSF. This lack of glycosylation does not impact its biological efficacy but does distinguish it chemically from its endogenous counterpart.

Physical Properties Analysis

The physical properties of this compound, such as its solubility and stability, are influenced by its recombinant nature and the absence of glycosylation. This compound is formulated as a sterile, clear, colorless, preservative-free liquid for injection, demonstrating its solubility in aqueous solutions suitable for medical administration. Its stability is maintained under refrigeration, with a shelf life that ensures its efficacy over an extended period. The formulation and packaging of this compound are designed to maintain its physical integrity and biological activity until administration (Scaramuzza et al., 2012).

Aplicaciones Científicas De Investigación

1. Prevención de Neutropenia Febril en Pacientes con Cáncer Filgrastim, el primer factor estimulante de colonias de granulocitos (G-CSF), fue aprobado por la Administración de Alimentos y Medicamentos para el tratamiento de la neutropenia {svg_1}. Se utiliza para prevenir la neutropenia febril, un efecto secundario grave asociado con la quimioterapia mielosupresora {svg_2}.

2. Tratamiento de la Leucemia Mieloide Aguda (LMA) this compound se utiliza para reducir el tiempo de recuperación de neutrófilos y la duración de la fiebre en pacientes con LMA que reciben quimioterapia de inducción o consolidación {svg_3}.

3. Tratamiento de la Neutropenia Crónica Severa (NCS) this compound se utiliza para reducir la incidencia y duración de las secuelas de la neutropenia grave en pacientes con NCS {svg_4}.

4. Movilización de Células Progenitoras Hematopoyéticas Autólogas this compound se utiliza para movilizar células progenitoras hematopoyéticas autólogas en pacientes que se someten a recolección y terapia de células progenitoras de sangre periférica (PBPC) {svg_5}.

Cuidado Posterior a la Quimioterapia Mieloblástica

this compound se utiliza para reducir la duración de la neutropenia y las secuelas clínicas relacionadas con la neutropenia en pacientes con malignidades no mieloides que se someten a quimioterapia mieloblástica seguida de trasplante de médula ósea {svg_6}.

Tratamiento Después de la Exposición a la Radiación

this compound se utiliza para aumentar la supervivencia en pacientes expuestos agudamente a dosis mielosupresoras de radiación (Síndrome Hematopoyético del Síndrome de Radiación Aguda) {svg_7}.

Desarrollo de Biosimilares

Se han desarrollado versiones biosimilares de this compound para tener una eficacia comparable a this compound {svg_8}. Esto ha aumentado el acceso del paciente a este tratamiento vital a costos reducidos {svg_9}.

Desarrollo de Pegthis compound

Pegthis compound, una forma pegilada de this compound, se ha desarrollado para mitigar los efectos negativos de la quimioterapia en el nivel de glóbulos blancos {svg_10}. Esto ha transformado la atención del cáncer y se ha convertido en un medicamento importante en el mercado {svg_11}.

Mecanismo De Acción

Target of Action

Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of this compound are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .

Mode of Action

This compound mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . This compound also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .

Biochemical Pathways

This compound acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . This compound enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of this compound are achieved within 2 to 8 hours . The clearance of this compound decreases with increased dosing, suggesting that one of the clearance pathways for this compound is saturated at high serum concentrations .

Result of Action

The primary result of this compound’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics

Safety and Hazards

Filgrastim may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and requires immediate medical attention . The most commonly reported adverse event (AE) with this compound was bone pain .

Análisis Bioquímico

Biochemical Properties

Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. This compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, this compound enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. This compound also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of this compound can influence its efficacy and potency in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing this compound dosing regimens in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. This compound can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of this compound are critical for its therapeutic efficacy and overall biological activity .

Subcellular Localization

This compound is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. This compound may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of this compound’s effects on hematopoietic cells and immune responses .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Filgrastim involves the recombinant DNA technology to produce the protein. The gene encoding for Filgrastim is inserted into a host organism, such as E. coli, which then produces the protein through fermentation. The protein is then purified and formulated into the final drug product.", "Starting Materials": [ "E. coli bacteria", "Plasmid containing the gene for Filgrastim", "Culture media for bacterial growth", "Purification reagents" ], "Reaction": [ "1. Transformation of E. coli with the plasmid containing the gene for Filgrastim", "2. Culturing of transformed E. coli in culture media to allow for protein expression", "3. Harvesting of bacterial cells and lysis to release the protein", "4. Purification of the protein using chromatography techniques", "5. Formulation of the purified protein into the final drug product" ] }

Número CAS

121181-53-1

Fórmula molecular

W99

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.